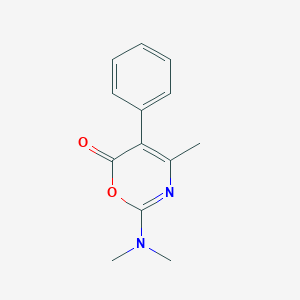![molecular formula C17H17N3 B14320883 2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]- CAS No. 104119-85-9](/img/structure/B14320883.png)
2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]-: is a complex organic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes two pyridine rings connected by a single bond, with additional functional groups such as a methyl group and a pyrrole ring. It is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]- typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the bipyridine core is treated with a methylating agent in the presence of a Lewis acid catalyst.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a nucleophilic substitution reaction, where the bipyridine core is reacted with a pyrrole derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the methyl group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can occur, particularly at the pyridine rings, leading to the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine rings or the pyrrole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring or methyl group.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine or pyrrole derivatives.
科学的研究の応用
Chemistry:
Coordination Chemistry: The compound is widely used as a ligand in the formation of metal complexes. These complexes are studied for their optical and electronic properties.
Catalysis: Metal complexes of this compound are used as catalysts in various organic reactions, including oxidation and hydrogenation reactions.
Biology and Medicine:
Drug Development: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Probes: Metal complexes of this compound are used as probes for studying biological processes and detecting biomolecules.
Industry:
Material Science: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Environmental Science: Metal complexes of this compound are used in environmental monitoring and remediation processes.
作用機序
The mechanism of action of 2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]- involves its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets and pathways, leading to their observed effects. For example, in catalysis, the metal center in the complex can facilitate the activation of substrates and promote the desired chemical transformations.
類似化合物との比較
2,2’-Bipyridine: A simpler bipyridine derivative without additional functional groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with two methyl groups.
4,4’-Dimethoxy-2,2’-bipyridine: A bipyridine derivative with two methoxy groups.
Uniqueness: 2,2’-Bipyridine, 4-methyl-4’-[2-(1H-pyrrol-1-yl)ethyl]- is unique due to the presence of both a methyl group and a pyrrole ring. This unique structure enhances its ability to form stable metal complexes and provides additional sites for chemical modifications, making it a versatile compound in various applications.
特性
CAS番号 |
104119-85-9 |
|---|---|
分子式 |
C17H17N3 |
分子量 |
263.34 g/mol |
IUPAC名 |
2-(4-methylpyridin-2-yl)-4-(2-pyrrol-1-ylethyl)pyridine |
InChI |
InChI=1S/C17H17N3/c1-14-4-7-18-16(12-14)17-13-15(5-8-19-17)6-11-20-9-2-3-10-20/h2-5,7-10,12-13H,6,11H2,1H3 |
InChIキー |
VCJKHMVOPXBPJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCN3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


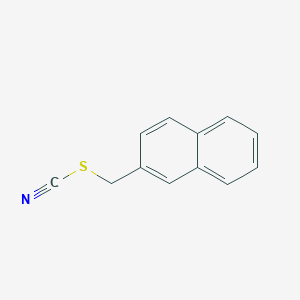
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
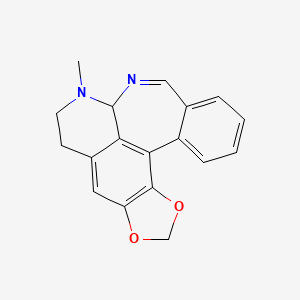
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)

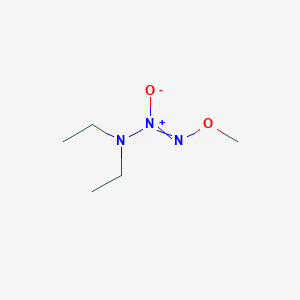
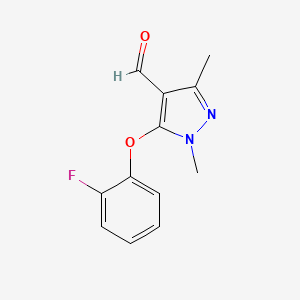
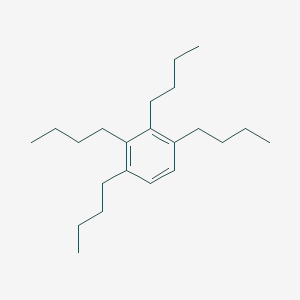
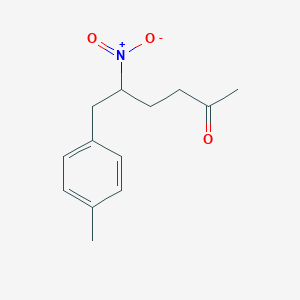
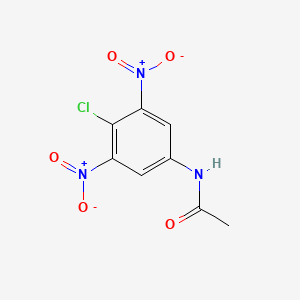
![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)
